molecular formula C11H9BrN2 B3203833 2-Bromo-5-phenylpyridin-3-amine CAS No. 102249-56-9

2-Bromo-5-phenylpyridin-3-amine

Cat. No. B3203833
CAS RN: 102249-56-9
M. Wt: 249.11 g/mol
InChI Key: AYGHOJDCYZEXGX-UHFFFAOYSA-N
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Description

“2-Bromo-5-phenylpyridin-3-amine” is a chemical compound with the CAS Number: 102249-56-9 . It has a molecular weight of 234.1 . The compound is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . This reaction is catalyzed by palladium and results in moderate to good yield .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-phenylpyridin-3-amine” can be analyzed using various tools and databases like ChemSpider and MolView . These platforms allow for the visualization and analysis of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-5-phenylpyridin-3-amine” can be studied using various electroanalytical tools . For instance, the bromination of organic molecules has been extensively studied, and the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-phenylpyridin-3-amine” can be analyzed using various techniques . The compound is a solid at room temperature . More specific properties like its melting point, boiling point, and density can be found in specialized databases like ChemicalBook .

Safety and Hazards

The safety data sheet for a similar compound, “Amino-5-bromo-3-picoline”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for “2-Bromo-5-phenylpyridin-3-amine” are not mentioned in the search results, research in the field of brominated organic compounds is ongoing. For instance, there is a demand for safe and sustainable methodologies for the bromination of organic molecules . Additionally, the development of new synthetic processes involving electron transfer is a growing trend .

properties

IUPAC Name

2-bromo-5-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGHOJDCYZEXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-phenylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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